Molecular Weight and Lipophilicity Differentiate from Non-Fluorinated Core Scaffold
The incorporation of two fluorine atoms at the 2' and 4' positions significantly increases the molecular weight and lipophilicity of the biphenyl sulfonyl chloride scaffold compared to its non-fluorinated counterpart. This is a critical design element for modulating membrane permeability and target binding in drug development .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 288.7 g/mol |
| Comparator Or Baseline | Biphenyl-4-sulfonyl chloride (CAS 1623-93-4): 252.72 g/mol |
| Quantified Difference | Molecular weight increased by 36.0 g/mol (14.2% increase). |
| Conditions | Data compiled from vendor technical datasheets and chemical databases. |
Why This Matters
This molecular weight and lipophilicity shift is a key differentiator for medicinal chemists aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.
